lithium;ethane-1,2-diamine;ethyne
Description
Overview of Organolithium Reagents in Synthetic Chemistry
Organolithium reagents are a class of organometallic compounds characterized by a direct carbon-lithium bond. wikipedia.org This bond is highly polar, conferring significant carbanionic character on the carbon atom, which in turn makes these reagents potent nucleophiles and strong bases. wikipedia.orgnumberanalytics.com Their high reactivity allows for the formation of new carbon-carbon bonds, a fundamental process in the synthesis of organic molecules. wikipedia.org
First synthesized in 1917, organolithium reagents have become indispensable in both academic and industrial settings. numberanalytics.com They are instrumental in a wide array of chemical transformations, including nucleophilic additions to carbonyl compounds and metalation reactions. wikipedia.orgsaylor.org The versatility of organolithium reagents is showcased in their application in the production of polymers, pharmaceuticals, and agrochemicals. wikipedia.orgnumberanalytics.com Commercially available in solution form, these reagents are noted for their high reactivity and, in some cases, pyrophoric nature. wikipedia.org
Historical Development and Significance of Ethynyllithium Species
Ethynyllithium, the parent compound of the complex, is a primary member of the lithium acetylide family. The development of ethynyllithium species as practical synthetic tools was a significant advancement in organic chemistry. Initially, the high reactivity and instability of simple lithium acetylides presented considerable challenges for their widespread use. chemicalbook.comlookchem.com The breakthrough came with the discovery that certain additives could stabilize these powerful reagents.
The ability to introduce an ethynyl (B1212043) group (a carbon-carbon triple bond) into a molecule is crucial for the synthesis of a vast range of compounds, including natural products, pharmaceuticals, and advanced materials. lookchem.comontosight.ai The development of stable and reliable ethynyllithium reagents paved the way for more controlled and efficient ethynylation reactions.
Unique Role of Ethylenediamine (B42938) as a Stabilizing Ligand in Acetylide Chemistry
The innovation that brought lithium acetylide into the mainstream of organic synthesis was the use of ethylenediamine as a stabilizing ligand. ontosight.ai Ethylenediamine, a bidentate ligand, chelates the lithium ion, forming a stable complex. ontosight.ai This chelation modulates the reactivity of the acetylide and enhances its solubility in organic solvents.
The complexation with ethylenediamine prevents the aggregation of the highly reactive lithium acetylide, thereby increasing its stability and making it a commercially viable and safer reagent to handle. ontosight.ai The ligand also plays a role in reducing side reactions, such as enolate formation, by lowering the basicity of the acetylide compared to its uncomplexed counterpart. This enhanced stability and selectivity are crucial for its successful application in complex multi-step syntheses.
Research Landscape and Scholarly Contributions to the Compound's Understanding
The lithium acetylide-ethylenediamine complex has been the subject of extensive research, leading to a deep understanding of its properties and synthetic utility. Scholarly contributions have detailed its application as a versatile reagent for a variety of chemical transformations.
Key research findings have demonstrated its efficacy in:
Ethynylation of Ketones: The complex is widely used as a general reagent for the synthesis of ethynylated ketones, which are important intermediates in the production of pharmaceuticals like Vitamin A. chemicalbook.comlookchem.comcookechem.com
Alkynylation Reactions: It serves as an alkynylating agent in the enantioselective alkynylation of ketones, a critical step in the synthesis of chiral molecules such as cyclopropanol. chemicalbook.comfishersci.cathermofisher.com
Ring-Opening of Epoxides: The complex is employed in the regioselective ring-opening of epoxides, a reaction utilized in the total synthesis of natural products like (–)-goniotrionin and englerin A. chemicalbook.comcookechem.comsigmaaldrich.com
Synthesis of Terminal Alkynes: It is used in the ethynylation of alkyl halides to prepare terminal alkynes. cookechem.comsigmaaldrich.com
Coordination Chemistry: The complex acts as a ligand in the synthesis of transition metal complexes, contributing to the development of new materials. chemicalbook.comlookchem.comcookechem.com
Numerous studies have explored the optimization of reaction conditions, including solvent effects and temperature, to maximize yields and stereoselectivity. For instance, research has shown that using rigorously dry dimethyl sulfoxide (B87167) (DMSO) under an argon atmosphere can lead to higher reaction yields. rsc.org The compound's reactivity with various substrates, from simple ketones to sterically hindered esters, has been thoroughly investigated, sometimes requiring the use of catalysts like gold to prevent side reactions.
Interactive Data Tables
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C4H7LiN2 cookechem.com |
| Molecular Weight | 90.05 g/mol cookechem.com |
| Appearance | Slightly yellow to light brown crystalline solid chemicalbook.comlookchem.comfinechemical.net |
| Melting Point | 76 °C (decomposes) chemicalbook.comcookechem.com |
| Boiling Point | 110.6 °C chemicalbook.comcookechem.com |
| Solubility | Soluble in ethylene (B1197577) diamine, n-propyl amine, n-butyl amine, pyridine, dimethylformamide, diglyme, dioxane, and dimethyl sulfoxide. chemicalbook.comcookechem.comfishersci.ca |
Synthetic Applications
| Reaction Type | Substrate | Product | Significance |
| Ethynylation | Ketones | Ethynylated Ketones | Intermediate for Vitamin A synthesis. lookchem.com |
| Enantioselective Alkynylation | Ketones | Chiral Cyclopropanol | Synthesis of enantiomerically pure compounds. fishersci.cathermofisher.com |
| Ring-Opening | Epoxides | Terminal Alkynes | Total synthesis of natural products. chemicalbook.comsigmaaldrich.com |
| Ethynylation | Alkyl Halides | Terminal Alkynes | Preparation of functionalized alkynes. cookechem.comsigmaaldrich.com |
| Ligand Synthesis | Transition Metals | Transition Metal Complexes | Development of new materials. chemicalbook.comlookchem.com |
Structure
2D Structure
Properties
IUPAC Name |
lithium;ethane-1,2-diamine;ethyne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H8N2.C2H.Li/c3-1-2-4;1-2;/h1-4H2;1H;/q;-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMWSRIHFAVOHSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C#[C-].C(CN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[Li+].C#[C-].C(CN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9LiN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
92.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Preparative Strategies for Lithium;ethane 1,2 Diamine;ethyne
Direct Synthesis Approaches to the Lithium Acetylide-Ethylenediamine Complex
The direct synthesis of the lithium acetylide-ethylenediamine complex can be achieved through two main routes: one involving the direct reaction of lithium metal and the other utilizing organolithium precursors.
Reactions Involving Lithium Metal and Ethylenediamine (B42938) Adduct Formation
The lithium acetylide-ethylenediamine complex is commercially available and can be synthesized by the reaction of lithium metal with acetylene (B1199291) in ethylenediamine. One preparative method involves the reaction of lithium metal with ethylenediamine in a solvent like benzene (B151609) at reflux. This initial step forms a lithium-ethylenediamine adduct, specifically lithioethylenediamine. chemicalbook.com Subsequently, the introduction of acetylene gas leads to the formation of the desired lithium acetylide-ethylenediamine complex. chemicalbook.com
Another approach describes a new metal-amine reducing system using lithium in ethylenediamine, which is noted to be a powerful combination. mdma.ch While this system is primarily for reductions, it highlights the reactivity of lithium in ethylenediamine. The formation of the complex is rapid, and it is suggested that it's not possible to prepare a simple solution of lithium in ethylenediamine due to the swift formation of the corresponding amide. mdma.ch
Routes Utilizing Organolithium Precursors with Acetylene in Amine Environments
An alternative and widely used method for generating lithium acetylide involves the use of organolithium precursors, such as n-butyllithium, in the presence of acetylene. google.comwikipedia.org This method is a cornerstone of organolithium chemistry, where the highly basic organolithium reagent deprotonates a weakly acidic hydrogen, in this case from acetylene. mt.comlibretexts.org
The reaction is typically carried out by bubbling acetylene gas into a solution of the organolithium reagent in a suitable solvent, often at low temperatures to control the reaction's exothermicity and prevent side reactions. google.comorgsyn.org The addition of a stabilizing amine, like ethylenediamine, is crucial. google.comorgsyn.org While n-butyllithium is a common choice, other organolithium reagents like phenyllithium (B1222949) and methyllithium (B1224462) can also be employed. google.com The basicity of these reagents follows the order: phenyllithium < methyllithium < n-butyllithium < s-butyllithium < t-butyllithium. mt.com
A detailed procedure involves slowly adding a dilute, cooled solution of butyllithium (B86547) to an excess of an efficiently stirred acetylene solution at -78°C. orgsyn.org This careful addition is critical to reproducibly prepare a clean solution of monolithium acetylide and avoid the formation of the undesirable dilithium (B8592608) acetylide. orgsyn.org
Mechanistic Insights into Complex Formation
The formation of the lithium acetylide-ethylenediamine complex is governed by the principles of acid-base chemistry and coordination chemistry.
Role of Amine-Mediated Lithiation Pathways
The C-Li bond in organolithium reagents is highly polarized, making the carbon atom electron-rich and thus strongly basic and nucleophilic. mt.com This inherent basicity allows them to deprotonate even very weak acids like terminal alkynes. mt.com The presence of an amine like ethylenediamine can further enhance the basicity of the organolithium reagent. mt.comyoutube.com
Ethylenediamine acts as a chelating ligand, coordinating to the lithium ion. atamanchemicals.com This coordination polarizes the C-Li bond further, increasing the nucleophilicity and basicity of the alkyl group and facilitating the deprotonation of acetylene. The lone pair of electrons on the nitrogen atoms of ethylenediamine interact with the lithium ion, forming a stable complex. nih.gov This interaction is key to the "amine-mediated" aspect of the lithiation pathway.
The proposed mechanism involves the coordination of the amine to the lithium reagent, which then abstracts a proton from acetylene to form the lithium acetylide. The ethylenediamine then complexes with the newly formed lithium acetylide, stabilizing it.
Influence of Solvent Systems on Synthetic Efficiency
The choice of solvent plays a significant role in the synthesis of lithium acetylide. While the reaction can be carried out in various solvents, the efficiency and the nature of the product can be greatly affected.
In the absence of a complexing agent like an amine or liquid ammonia (B1221849), monolithium acetylide is prone to disproportionation, especially upon warming or in concentrated solutions. google.comorgsyn.orggoogleapis.com This disproportionation leads to the formation of the insoluble and generally unreactive dilithium acetylide and acetylene gas. google.comorgsyn.org
Tetrahydrofuran (THF) is a common solvent for these reactions, particularly when using organolithium precursors. google.comorgsyn.orgorgsyn.org However, solutions of monolithium acetylide in THF must be kept at very low temperatures (around -78°C) to prevent this disproportionation. orgsyn.org The use of ethylenediamine as a solvent or co-solvent provides a significant advantage by forming a stable complex that prevents this unwanted side reaction, allowing the reagent to be handled at more convenient temperatures and even sold commercially. google.comgoogleapis.com Other solvents in which the complex is soluble include n-propyl amine, n-butyl amine, pyridine, dimethylformamide, diglyme, dioxane, and dimethylsulfoxide. thermofisher.kr
The following table summarizes the effect of different solvent systems on the stability of monolithium acetylide:
| Solvent/Complexing Agent | Stability of Monolithium Acetylide | Key Considerations |
|---|---|---|
| Tetrahydrofuran (THF) | Unstable, prone to disproportionation | Requires very low temperatures (e.g., -78°C) to minimize disproportionation to dilithium acetylide. orgsyn.org |
| Liquid Ammonia | Stabilized | Acts as a complexing agent, preventing disproportionation. google.comorgsyn.org |
| Ethylenediamine | Highly stabilized | Forms a stable, commercially available complex, preventing disproportionation and allowing for easier handling. google.comgoogleapis.com |
Strategies for Stabilization of Monolithium Acetylide in the Presence of Ethylenediamine
Monolithium acetylide, on its own, is an unstable species. chemicalbook.com Its stabilization is paramount for its practical use in organic synthesis. The primary strategy for this stabilization is the formation of a complex with a suitable ligand, with ethylenediamine being a particularly effective choice. google.com
The stabilization arises from the coordination of the bidentate ethylenediamine ligand to the lithium cation of the acetylide. This complexation significantly reduces the tendency of monolithium acetylide to disproportionate into dilithium acetylide and acetylene. google.comgoogleapis.com The resulting lithium acetylide-ethylenediamine complex is a stable, crystalline solid that can be stored and handled with much greater ease than the uncomplexed acetylide. This stability has made it a commercially available reagent, simplifying its use in various synthetic applications. google.com
While the ethylenediamine complex offers enhanced stability, it is worth noting that this stabilization can also temper its reactivity to some extent. google.com For certain applications requiring a more reactive, amine-free acetylide species, the reagent is prepared in situ without the addition of a stabilizing amine, under strictly controlled temperature conditions. orgsyn.org
The following table outlines a comparison of synthetic approaches for lithium acetylide:
| Synthetic Approach | Starting Materials | Key Features | Primary Advantage |
|---|---|---|---|
| Direct Reaction with Lithium Metal | Lithium metal, Ethylenediamine, Acetylene | Involves the formation of a lithioethylenediamine intermediate. chemicalbook.com | Direct route to the stabilized complex. |
| Organolithium Precursor Route | Organolithium (e.g., n-BuLi), Acetylene, Ethylenediamine | Deprotonation of acetylene by a strong base. google.com | Versatile and widely used in laboratory settings. |
Ligand-Induced Suppression of Disproportionation Reactions
A significant challenge in the synthesis of monolithium acetylide is its propensity to undergo disproportionation. This reaction results in the formation of the less reactive dilithium acetylide (lithium carbide) and acetylene gas, thereby reducing the yield of the desired monosubstituted product. chemicalbook.comorgsyn.org The stability of monolithium acetylide is greatly influenced by the reaction medium. For instance, in solvents like tetrahydrofuran, monolithium acetylide can react further with lithium metal to form the dilithium salt. chemicalbook.com
To counteract this instability, a key strategy is the use of chelating ligands, with ethylenediamine being a prime example. Ethylenediamine acts as a coordinating ligand, forming a stable complex with the lithium ion. This complexation stabilizes the polar acetylenic anion, preventing it from further reacting with lithium metal or disproportionating. chemicalbook.com The formation of this stable complex is crucial for achieving high reproducibility and scalability in the synthesis.
The stabilizing effect of ligands like ethylenediamine or ammonia is critical. If ammonia is removed from a solution of lithium acetylide, it readily disproportionates. chemicalbook.com The chelation by ethylenediamine enhances the solubility of the complex in organic solvents and ensures the integrity of the monolithium acetylide for subsequent reactions. The general procedure involves the reaction of lithium metal with acetylene in the presence of ethylenediamine.
Table 1: Influence of Ligand on Acetylide Stability
| Solvent/Ligand System | Predominant Species | Stability | Reference |
| Tetrahydrofuran (THF) | Monolithium Acetylide / Dilithium Acetylide | Prone to disproportionation | chemicalbook.com |
| Liquid Ammonia | Monolithium Acetylide-Ammonia Complex | Stabilized against disproportionation | chemicalbook.comorgsyn.org |
| Ethylenediamine | Lithium acetylide-ethylenediamine complex | High stability, suppressed disproportionation |
Investigation of Additive Effects on Synthetic Yields
The yield and purity of the lithium acetylide-ethylenediamine complex are highly dependent on several factors, including the purity of the starting materials, the solvent used, and the precise control of reaction conditions. While specific studies focusing solely on a wide range of additives are not extensively detailed, the established synthetic protocols highlight the critical role of certain components and conditions that function as yield-enhancing factors.
The choice of solvent is paramount. Toluene or 1,4-dioxane (B91453) are commonly used as the reaction medium. The reaction is conducted under an inert atmosphere, typically nitrogen, to prevent oxidation and reactions with atmospheric moisture, with which the complex reacts violently. noaa.govfishersci.com Temperature control is also a critical factor. The initial activation of lithium metal with ethylenediamine is performed at an elevated temperature of 90–105°C, while the subsequent introduction of acetylene gas is carried out at a lower temperature range of 10–20°C to manage the exothermic reaction.
Following the reaction, the work-up procedure also influences the final yield. The addition of a non-polar solvent like hexane (B92381) is employed to precipitate the lithium acetylide-ethylenediamine complex from the reaction mixture. The product is then isolated by filtration, washed, and dried under reduced pressure at a temperature below 40°C to yield a hygroscopic solid. The strict exclusion of moisture throughout this process is essential for obtaining high yields. The influence of polar solvents on related reactions, such as the addition of nucleophiles to alkynes, suggests that solvent polarity can significantly enhance reaction rates and yields. acs.org
Table 2: Effect of Synthetic Parameters on Product Yield
| Parameter | Condition | Effect on Yield/Purity | Reference |
| Reagents | High-purity lithium metal and ethylenediamine | Minimizes side reactions, enhancing yield | |
| Atmosphere | Inert (e.g., Nitrogen) | Prevents oxidation and moisture contamination | |
| Temperature | Lithium Activation: 90–105°C | Initiates reactivity of lithium | |
| Acetylene Introduction: 10–20°C | Controls exothermic reaction | ||
| Work-up | Addition of Hexane | Precipitates the product for isolation | |
| Drying | <40°C under reduced pressure | Isolates final solid product | |
| Contaminants | Moisture | Strict exclusion is critical for high yields |
Structural Elucidation and Coordination Chemistry of Lithium;ethane 1,2 Diamine;ethyne
Fundamental Coordination Geometry of Lithium in the Complex
The coordination environment of the lithium cation in this complex is presumed to involve the bidentate chelation of the ethane-1,2-diamine ligand. However, without experimental or theoretical data, a definitive description of the coordination geometry cannot be provided.
Bidentate Coordination of Ethane-1,2-diamine to Lithium Centers
Ethane-1,2-diamine is a classic bidentate ligand, capable of coordinating to a metal center through its two nitrogen atoms to form a stable five-membered ring. In the context of the lithium;ethane-1,2-diamine;ethyne (B1235809) complex, it is expected that the ethylenediamine (B42938) molecule chelates to the lithium ion. This mode of coordination is common for diamines and serves to stabilize the metal center. However, the precise bond angles and distances for this interaction in the specified complex are not available.
Role of the Ethynide Anion as a Counterion and Potential Ligand
The ethynide anion (C₂H⁻) primarily acts as a counterion to the positively charged lithium-ethylenediamine moiety. In many organolithium compounds, the anionic component can also participate in the coordination sphere of the lithium ion. The acetylide anion, with its linear geometry and electron density concentrated at the terminal carbon atoms, could potentially bridge multiple lithium centers or act as a terminal ligand. The exact nature of the interaction between the ethynide anion and the chelated lithium ion in this specific complex remains uncharacterized.
Crystallographic Analysis and Solid-State Structures
A critical component for understanding the structure of a chemical compound is its analysis in the solid state through techniques like X-ray crystallography. Unfortunately, no crystallographic data for lithium;ethane-1,2-diamine;ethyne has been reported in the accessible scientific literature.
Determination of Unit Cell Parameters and Space Group
The determination of unit cell parameters (the dimensions of the basic repeating unit of a crystal) and the space group (the set of symmetry operations that describe the crystal's structure) is a fundamental output of a crystallographic study. As no such study has been published for this compound, this information is unavailable.
Intermolecular Interactions and Crystal Packing Motifs
The arrangement of molecules in a crystal lattice is governed by intermolecular forces such as van der Waals interactions and, where applicable, hydrogen bonding. An analysis of these interactions provides insight into the stability and physical properties of the solid. Without a determined crystal structure, a discussion of the crystal packing motifs for this compound would be purely speculative.
Solution-Phase Structural Dynamics
The structure and behavior of chemical compounds in solution can differ significantly from their solid-state counterparts. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for probing these dynamics. However, there are no published studies on the solution-phase structural dynamics of this compound. Such studies would be essential to understand processes like ligand exchange, aggregation, and the conformational dynamics of the ethylenediamine ligand in solution.
Theoretical Approaches to Bonding and Electronic Structure
While experimental techniques provide invaluable data on the macroscopic properties of the complex in solution, theoretical and computational chemistry offer a microscopic view of the bonding and electronic structure that underpin these observations.
A DFT calculation would typically start with a geometry optimization to find the lowest energy structure of the complex, likely a monomeric unit of [Li(H₂NCH₂CH₂NH₂)(C≡CH)]. From this optimized geometry, various electronic properties can be calculated.
Electronic Configuration: The calculations would confirm the ground-state electronic configuration, showing the filled molecular orbitals. The highest occupied molecular orbital (HOMO) would likely be localized on the acetylide anion, consistent with its nucleophilic character. The lowest unoccupied molecular orbital (LUMO) would likely be associated with the lithium cation and the anti-bonding orbitals of the ligands.
Charge Distribution: Methods such as Natural Bond Orbital (NBO) analysis or Quantum Theory of Atoms in Molecules (QTAIM) can be used to partition the electron density and assign partial charges to each atom. This would quantify the ionic nature of the Li-C bond and the dative covalent nature of the Li-N bonds. A significant negative charge would be expected on the terminal acetylenic carbon, a smaller negative charge on the nitrogen atoms, and a corresponding positive charge on the lithium atom.
Table 2: Illustrative Calculated Atomic Charges for a Model Lithium Acetylide Complex
| Atom | Calculated Partial Charge (a.u.) |
| Li | +0.85 |
| N1 | -0.65 |
| N2 | -0.65 |
| C(acetylide, terminal) | -0.75 |
| C(acetylide, internal) | -0.10 |
| H(acetylide) | +0.15 |
This table presents hypothetical charge distribution data for a model of the this compound complex, based on general principles from DFT calculations on similar organolithium compounds. The values illustrate the expected charge separation.
A deeper understanding of the bonding comes from the analysis of the interactions between the molecular orbitals of the constituent fragments: the lithium cation, the ethylenediamine ligand, and the acetylide anion.
The primary bonding interactions within the complex can be described as follows:
Lithium-Nitrogen Interaction: This is a classic dative covalent or coordinate bond. The lone pair of electrons on each nitrogen atom of the ethylenediamine ligand donates electron density into empty orbitals of the lithium cation (primarily the 2s orbital). This interaction is largely electrostatic in nature but has a degree of covalent character. The chelation of the bidentate ethylenediamine ligand forms a stable five-membered ring, which is entropically and enthalpically favorable.
Lithium-Carbon Interaction: The bond between the lithium cation and the acetylide anion (HC≡C⁻) is predominantly ionic. There is a strong electrostatic attraction between the positively charged lithium and the negatively charged acetylide. However, there is also a degree of orbital overlap between the filled sp-hybridized orbital of the acetylenic carbon and the empty orbitals of the lithium.
A frontier molecular orbital (FMO) analysis would show the HOMO localized on the acetylide, making it the primary site for nucleophilic attack. The LUMO would be centered on the lithium and have contributions from the antibonding orbitals of the ligands. The energy gap between the HOMO and LUMO is an indicator of the kinetic stability of the complex.
Reactivity and Mechanistic Investigations in Organic Transformations
Diverse Applications as an Acetylide Source in C-C Bond Formation
The complex is widely employed for the introduction of an ethynyl (B1212043) group into organic molecules. This is a crucial transformation in the synthesis of many natural products and pharmaceutical agents.
The addition of lithium acetylide to ketones and aldehydes is a fundamental reaction for the preparation of propargyl alcohols. wikipedia.orgorgsyn.org The lithium acetylide-ethylenediamine complex provides a convenient and effective means to achieve this transformation. acs.orgsigmaaldrich.com The reaction generally proceeds in high yield with a broad range of substrates, including both aliphatic and aromatic ketones and aldehydes. orgsyn.org
The reaction involves the nucleophilic attack of the acetylide anion on the electrophilic carbonyl carbon. The ethylenediamine (B42938) in the complex is thought to enhance the reactivity of the acetylide by forming a more dissociated and therefore more nucleophilic lithium acetylide. orgsyn.org However, the formation of dilithium (B8592608) acetylide, which is generally unreactive, can be a competing process, particularly if the reaction is not kept at low temperatures. orgsyn.org For sterically hindered ketones, using a larger excess of the lithium acetylide complex can improve yields. orgsyn.org
Table 1: Ethynylation of Various Ketones and Aldehydes with Lithium Acetylide-Ethylenediamine Complex
| Entry | Carbonyl Compound | Product | Yield (%) |
| 1 | Cyclopentanone | 1-Ethynylcyclopentan-1-ol | 85 |
| 2 | Acetophenone | 1-Phenyl-2-propyn-1-ol | 92 |
| 3 | Benzaldehyde | 1-Phenyl-2-propyn-1-ol | 95 |
| 4 | (-)-Fenchone | (1R-endo)-2-Ethynyl-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol | 90 |
Data compiled from various sources. Yields are representative and may vary based on specific reaction conditions.
The lithium acetylide-ethylenediamine complex is also a valuable reagent for the synthesis of terminal alkynes through the alkylation of alkyl halides. thieme-connect.desigmaaldrich.com This reaction proceeds via an SN2 mechanism, where the acetylide anion displaces a halide ion from a primary or secondary alkyl halide. fiveable.me The reaction is effective with a variety of chloroalkanes and bromoalkanes, providing good yields of the corresponding terminal alkynes. thieme-connect.de The use of an autoclave allows these reactions to be carried out at room temperature. thieme-connect.de
For less reactive alkyl halides, such as some chlorides, the addition of a deagglomerating solvent like hexamethylphosphoric triamide (HMPA) or N,N,N′,N′-tetramethylethylenediamine (TMEDA) can be beneficial, although successful syntheses without these additives have also been reported. thieme-connect.de
The nucleophilic nature of the lithium acetylide-ethylenediamine complex enables it to open the strained ring of epoxides, a reaction that is particularly useful in the synthesis of complex molecules. sigmaaldrich.comsemanticscholar.org This reaction provides a direct route to homopropargylic alcohols, which are versatile intermediates in organic synthesis. researchgate.net The attack of the acetylide typically occurs at the less sterically hindered carbon of the epoxide ring, following an SN2-type mechanism. youtube.com This regioselectivity is a key feature of the reaction, allowing for controlled bond formation. youtube.com The resulting alkynyl alcohol can be further elaborated, for instance, through oxidation to a 1,2-diketone, which can then undergo further transformations. researchgate.net
Table 2: Ring-Opening Ethynylation of Epoxides
| Entry | Epoxide | Product | Key Feature |
| 1 | Styrene Oxide | 4-Phenyl-3-butyn-2-ol | Regioselective attack at the less substituted carbon |
| 2 | Cyclohexene Oxide | trans-2-Ethynylcyclohexanol | Anti-addition of the nucleophile |
| 3 | Propylene Oxide | 1-Pentyn-4-ol | Formation of a homopropargylic alcohol |
This table illustrates the general outcome of the ring-opening reaction.
A highly efficient procedure for the ethynylation of ether derivatives of ω-haloalkanols using the lithium acetylide-ethylenediamine complex in N,N-dimethylacetamide has been developed. researchgate.net This method provides a straightforward route to long-chain terminal alkynes containing an ether functionality. For instance, the tetrahydropyranyl (THP) ether of 10-chlorodecanol can be reacted with the complex to yield the corresponding terminal alkyne, which can then be used in further synthetic steps. researchgate.net This reaction is a key step in the synthesis of certain insect pheromones. researchgate.net
Enantioselective Catalysis Mediated by Lithium Acetylide-Ethylenediamine Complex
The development of asymmetric methods for C-C bond formation is a major focus of modern organic synthesis. The lithium acetylide-ethylenediamine complex has been utilized in enantioselective additions to carbonyl compounds, providing access to chiral propargylic alcohols.
A significant advancement in the use of lithium acetylides is the development of catalytic, enantioselective additions to ketones. rsc.org Chiral lithium binaphtholate has been shown to be an effective catalyst for the asymmetric alkynylation of ketones using lithium acetylide. rsc.orgorganic-chemistry.org This represents a notable achievement as it avoids the need for other metal sources, which are often required in similar transformations. rsc.org
The reaction involves the in-situ formation of a chiral complex between the lithium acetylide and the lithium binaphtholate catalyst. This chiral environment directs the nucleophilic attack of the acetylide on the ketone, leading to the formation of one enantiomer of the tertiary alcohol in excess. The enantioselectivity of the reaction can be very high, with enantiomeric excesses (ee) of up to 96% being reported for certain ketones. organic-chemistry.org The slow addition of the carbonyl compound has been found to be crucial for achieving high enantioselectivity. organic-chemistry.org A variety of chiral ligands, including derivatives of BINOL and camphorsulfonamides, have been explored for this purpose. organic-chemistry.orgnih.gov
Table 3: Enantioselective Alkynylation of Ketones Catalyzed by Lithium Binaphtholate
| Entry | Ketone | Chiral Ligand | Enantiomeric Excess (ee, %) |
| 1 | Acetophenone | (R)-3,3′-Diphenyl-2,2′-binaphthol | 96 |
| 2 | 2-Naphthyl methyl ketone | (R)-3,3′-Diphenyl-2,2′-binaphthol | 94 |
| 3 | Cyclohexyl methyl ketone | (R)-3,3′-Diphenyl-2,2′-binaphthol | 85 |
Data sourced from a study on lithium binaphtholate-catalyzed asymmetric addition of lithium acetylides. organic-chemistry.org
Diastereoselective and Enantioselective Transformations
The compound lithium;ethane-1,2-diamine;ethyne (B1235809), commercially available as lithium acetylide ethylenediamine complex, serves as a potent nucleophilic ethynylating agent in stereoselective organic synthesis. Its utility is particularly notable in the construction of chiral molecules, where control over the three-dimensional arrangement of atoms is paramount. The complex is employed in both diastereoselective and enantioselective transformations, leading to the formation of optically active propargyl alcohols and other chiral building blocks.
One of the key applications of this reagent is in the enantioselective alkynylation of prochiral ketones. chemdad.com In these reactions, the lithium acetylide, in the presence of a chiral catalyst, adds to the carbonyl group, creating a new stereocenter. For instance, the enantioselective alkynylation of ketones can be catalyzed by lithium binaphtholate without the need for other metal sources. chemdad.com This approach provides a direct route to chiral tertiary propargyl alcohols, which are valuable intermediates in the synthesis of various natural products and pharmaceuticals.
The diastereoselectivity of reactions involving lithium acetylide ethylenediamine complex is often influenced by the existing stereocenters in the substrate. In the ring-opening of chiral epoxides, the acetylide anion attacks the less sterically hindered carbon atom, proceeding via an S(_N)2 mechanism, which results in the inversion of stereochemistry at the reaction center. This method has been successfully employed in the total synthesis of complex natural products like (–)-goniotrionin and englerin A. chemdad.comsigmaaldrich.comsigmaaldrich.com
The table below summarizes selected stereoselective transformations involving lithium;ethane-1,2-diamine;ethyne.
| Transformation | Substrate | Chiral Auxiliary/Catalyst | Product Type | Ref |
| Enantioselective Alkynylation | Ketones | Lithium binaphtholate | Chiral tertiary propargyl alcohols | chemdad.com |
| Diastereoselective Ring Opening | Chiral Epoxides | None | Chiral homopropargyl alcohols | chemdad.comsigmaaldrich.comsigmaaldrich.com |
| Synthesis of Chiral Cyclopropanol | - | - | Chiral cyclopropanol | chemdad.comthermofisher.com |
Role in Coordination Chemistry as a Ligand and Precursor
Beyond its role as an alkynylating agent in organic synthesis, this compound is a valuable reagent in coordination and organometallic chemistry. chemdad.comsigmaaldrich.comsigmaaldrich.com The acetylide moiety (C≡CH) can act as a ligand, binding to transition metals through its carbon-carbon triple bond. The complex serves as a convenient and stable source of the lithium acetylide nucleophile for the synthesis of various metal acetylide complexes.
Synthesis of Transition Metal Acetylide Complexes
Lithium acetylide ethylenediamine complex is widely used as a precursor for the synthesis of transition metal acetylide complexes. sigmaaldrich.comsigmaaldrich.com The general strategy involves the reaction of the lithium acetylide with a transition metal halide or another suitable metal precursor. In this process, the acetylide anion displaces a halide ligand on the metal center, forming a new metal-carbon σ-bond. This method has been employed to prepare a diverse range of metal acetylide complexes, including those of gold, copper, and ruthenium. sigmaaldrich.comsigmaaldrich.comnih.govresearchgate.net For example, it is used to synthesize 1-alkynyl-dimethyl(triorganophosphine)gold(III) complexes. sigmaaldrich.comsigmaaldrich.com The resulting transition metal acetylide complexes are often stable compounds with interesting electronic and photophysical properties, making them relevant for applications in materials science and catalysis. The synthesis of heteromultimetallic transition-metal complexes can be achieved by linking various metal-complex building blocks with carbon-rich alkynyl bridging units derived from reagents like lithium acetylide. nih.gov
The following table provides examples of transition metal acetylide complexes synthesized using this compound.
| Metal Precursor | Resulting Complex Type | Example of Synthesized Complex | Ref |
| Au(tht)Cl | Gold(I) Acetylide | [{Ph(_2)PC≡CC(NDipp)(_2)}(_2)Au(_2)] | researchgate.net |
| CuCl | Copper(I) Acetylide | [{Ph(_2)PC≡CC(NDipp)(_2)}(_2)Cu(_2)] | researchgate.net |
| [{(η-CMe)RhCl}(_2)] | Rhodium Acetylide | Heterotetrametallic rhodium compound | nih.gov |
| [(EtS)(_2)PtCl] | Platinum Acetylide | Heterotetrametallic platinum compound | nih.gov |
Modulation of Reactivity in Metal-Catalyzed Processes
In metal-catalyzed reactions, the nature of the acetylide reagent can significantly influence the outcome of the transformation. While organolithium reagents can be highly reactive and may not be compatible with certain functional groups, lithium acetylides exhibit diminished reactivity due to the higher pKa of the corresponding alkyne. rug.nl This allows for their participation in cross-coupling reactions in the presence of functionalities that are sensitive to more reactive organolithium species, such as esters, nitriles, and amides. rug.nl
A notable example is the palladium-catalyzed cross-coupling of benzyl (B1604629) bromides with lithium acetylides. rug.nl This reaction proceeds efficiently at room temperature, demonstrating high functional group tolerance. The steric bulk of the acetylide can also play a crucial role in modulating reactivity. For instance, in the cross-coupling of ortho-substituted benzyl bromides, the choice between a trimethylsilyl (B98337) (TMS) protected lithium acetylide and a triisopropylsilyl (TIPS) protected lithium acetylide can determine the success of the reaction, with the less sterically demanding TMS acetylide being more effective in certain cases. rug.nl
Mechanistic Studies of Reaction Pathways
Understanding the detailed reaction mechanisms involving this compound is crucial for optimizing existing synthetic methods and for the rational design of new transformations. Mechanistic investigations have focused on both the alkynylation processes where it acts as a nucleophile and the fundamental proton transfer dynamics associated with the acetylide anion.
Detailed Reaction Mechanisms of Alkynylation Processes
The alkynylation reactions involving the acetylide anion derived from this compound primarily proceed through two main mechanistic pathways: nucleophilic substitution and nucleophilic addition.
Nucleophilic Substitution: In reactions with alkyl halides, the acetylide anion acts as a potent nucleophile. libretexts.org The reaction typically follows an S(_N)2 mechanism, where the lone pair of electrons on the acetylide carbon attacks the electrophilic carbon of the alkyl halide, leading to the formation of a new carbon-carbon bond and the displacement of the halide leaving group. libretexts.orglibretexts.org For this reaction to be efficient and favor substitution over elimination, primary or methyl halides are the preferred substrates. libretexts.org Secondary and tertiary alkyl halides are prone to undergo E2 elimination due to the strong basicity of the acetylide anion. libretexts.org
Nucleophilic Addition: When reacting with carbonyl compounds such as aldehydes and ketones, the acetylide anion undergoes nucleophilic addition to the electrophilic carbonyl carbon. libretexts.orglibretexts.org This addition leads to the formation of a tetrahedral alkoxide intermediate. Subsequent protonation of the alkoxide, typically during aqueous workup, yields the corresponding propargyl alcohol. libretexts.orgwikipedia.org In the case of unsymmetrical ketones and aldehydes, this reaction generates a new chiral center. libretexts.org
The general mechanism for the alkynylation of an alkyl halide can be depicted as: R-C≡C:⁻ Li⁺ + R'-X → R-C≡C-R' + LiX
The general mechanism for the alkynylation of a ketone can be depicted as: R-C≡C:⁻ Li⁺ + R'COR'' → R-C≡C-C(O⁻Li⁺)R'R'' R-C≡C-C(O⁻Li⁺)R'R'' + H₃O⁺ → R-C≡C-C(OH)R'R'' + Li⁺ + H₂O
Proton Transfer Dynamics in Acetylide-Mediated Reactions
Proton transfer is a fundamental process in reactions involving acetylides. The formation of the lithium acetylide itself from acetylene (B1199291) and a strong base like an organolithium reagent or lithium amide is a proton transfer reaction. thieme-connect.de The acetylide anion (HC≡C⁻) is the conjugate base of acetylene, a weak acid with a pKa of approximately 25. This makes the acetylide anion a very strong base. libretexts.org
In acetylide-mediated reactions, proton transfer dynamics can play a crucial role. For instance, in the alkynylation of carbonyl compounds, the initial product is a lithium alkoxide. wikipedia.org The final propargyl alcohol is obtained only after a proton transfer step from an added acid during the workup.
The kinetics of proton transfer in such systems are generally very fast. In reactions where a protic solvent or substrate with acidic protons is present, the highly basic acetylide anion can be readily protonated. The rate of this proton transfer is often diffusion-controlled. Understanding these dynamics is essential, for example, when performing reactions with substrates that contain acidic functional groups other than the intended reaction site. In such cases, an extra equivalent of the acetylide reagent may be required to deprotonate the acidic group before the desired alkynylation can occur. The study of proton transfer dynamics in related systems, such as those involving intramolecular hydrogen bonds, often utilizes computational methods and spectroscopic techniques to model the potential energy surfaces and determine the rates of proton transfer. chemrxiv.org While direct studies on the proton transfer dynamics of lithium acetylide ethylenediamine complex are not extensively documented in the provided context, the inherent high basicity of the acetylide anion dictates that proton transfer from any available sufficiently acidic proton source will be a rapid and significant process.
Spectroscopic and Analytical Characterization Methodologies for Lithium;ethane 1,2 Diamine;ethyne
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural analysis of lithium;ethane-1,2-diamine;ethyne (B1235809) in solution. By probing the magnetic properties of atomic nuclei, specifically ¹H, ¹³C, and ⁷Li, detailed information about the molecular framework and the coordination of the lithium ion can be obtained.
¹H and ¹³C NMR for Structural Confirmation and Purity Assessment
Proton (¹H) and carbon-13 (¹³C) NMR are fundamental for verifying the presence and connectivity of the organic components of the complex: the ethylenediamine (B42938) ligand and the acetylide anion.
In the ¹H NMR spectrum, the ethylenediamine ligand is expected to exhibit distinct signals for its methylene (B1212753) (-CH₂-) and amine (-NH₂) protons. In deuterated solvents, the amine protons may exchange with deuterium, leading to a decrease in their signal intensity or their complete disappearance. The methylene protons would likely appear as a singlet or a more complex multiplet depending on the solvent and the dynamics of the complex. The acetylenic proton (-C≡CH) of the lithium acetylide component would also produce a characteristic signal.
The ¹³C NMR spectrum provides complementary information, showing distinct resonances for the carbon atoms of the ethylenediamine ligand and the acetylide anion. The chemical shifts of these carbon atoms are sensitive to their local electronic environment and can confirm the formation of the complex.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Lithium;ethane-1,2-diamine;ethyne
| Nucleus | Functional Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| ¹H | Acetylenic C-H | ~2.0 - 3.0 | Singlet |
| Ethylenediamine -CH₂- | ~2.5 - 3.0 | Singlet / Multiplet | |
| Ethylenediamine -NH₂ | Broad, ~1.5 - 2.5 | Singlet | |
| ¹³C | Acetylenic C≡C | ~70 - 90 | |
| Ethylenediamine -CH₂- | ~40 - 50 |
Note: These are predicted values based on typical ranges for similar functional groups and may vary depending on the solvent and experimental conditions.
⁷Li NMR for Lithium Environment Characterization
⁷Li NMR spectroscopy is a powerful tool for directly probing the environment of the lithium cation in the complex. huji.ac.il Lithium has two NMR-active isotopes, ⁶Li and ⁷Li, with ⁷Li being the more sensitive and abundant nucleus. huji.ac.il The chemical shift of the ⁷Li nucleus is highly sensitive to its coordination environment, including the nature of the coordinating ligands and the geometry of the complex. researchgate.net For this compound, the ⁷Li NMR spectrum would be expected to show a single resonance, indicating a single, time-averaged lithium environment in solution. The chemical shift would be indicative of coordination by the ethylenediamine ligand and the acetylide anion.
Table 2: General ⁷Li NMR Properties
| Property | Value |
| Natural Abundance | 92.41% |
| Nuclear Spin (I) | 3/2 |
| Chemical Shift Range | Approx. -16 to +11 ppm |
2D NMR Techniques for Connectivity Elucidation
Two-dimensional (2D) NMR techniques are invaluable for unambiguously establishing the connectivity between atoms in the complex.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal scalar couplings between protons, for instance, confirming the connectivity within the ethylenediamine ligand by showing a cross-peak between the -NH₂ and -CH₂- protons, if coupling is present.
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments correlate the chemical shifts of directly bonded ¹H and ¹³C nuclei. An HSQC or HMQC spectrum would show a correlation peak between the ethylenediamine -CH₂- protons and their corresponding carbon atom, as well as a correlation between the acetylenic proton and its carbon atom, thus confirming their direct attachment.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically 2-3 bonds) between ¹H and ¹³C nuclei. An HMBC experiment could show a correlation between the ethylenediamine protons and the acetylenic carbons, providing evidence for the association of the ligand and the acetylide through the lithium center.
Vibrational Spectroscopy: Infrared (IR) and Raman
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides detailed information about the functional groups present in this compound and the nature of the metal-ligand bonding.
Identification of Characteristic Functional Group Stretches (C≡C, N-H)
The IR and Raman spectra of the complex are dominated by the vibrational modes of the ethylenediamine ligand and the acetylide anion.
C≡C Stretch: The carbon-carbon triple bond of the acetylide anion gives rise to a characteristic stretching vibration. In the IR spectrum, this band is often weak or absent in symmetrical acetylides but can be observed in the Raman spectrum. For terminal alkynes, a sharp band is typically observed in the range of 2100-2140 cm⁻¹.
N-H Stretch: The amine groups of the ethylenediamine ligand exhibit N-H stretching vibrations, which are typically observed in the region of 3300-3500 cm⁻¹ in the IR spectrum. The presence of two bands in this region can indicate symmetric and asymmetric stretching modes.
Table 3: Predicted Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Spectroscopy |
| C≡C | Stretching | ~2100 - 2140 | Raman, IR (weak) |
| N-H | Stretching | ~3300 - 3500 | IR, Raman |
| C-H (acetylenic) | Stretching | ~3300 | IR, Raman |
| C-N | Stretching | ~1000 - 1250 | IR, Raman |
| CH₂ | Bending (Scissoring) | ~1450 - 1470 | IR, Raman |
| NH₂ | Bending (Scissoring) | ~1590 - 1650 | IR, Raman |
Note: These are predicted values based on typical ranges for similar functional groups and may be influenced by coordination and intermolecular interactions.
Mass Spectrometry Techniques
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For a compound like this compound, it could be used to confirm the molecular weight and provide structural information through fragmentation analysis.
High-Resolution Mass Spectrometry for Molecular Ion Detection
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound. The theoretical monoisotopic mass of this compound (C₄H₉LiN₂) can be calculated for comparison with experimental data. The primary isotope of lithium is ⁷Li.
In a hypothetical HRMS experiment, the goal would be to detect the molecular ion or a related adduct. The complex consists of three components: lithium, ethane-1,2-diamine, and ethyne. nih.gov The intact complex has a molecular formula of C₄H₉LiN₂.
Table 1: Theoretical Isotopic Mass Data for [C₄H₉⁷LiN₂]
| Ion Formula | Theoretical Monoisotopic Mass (Da) |
|---|---|
| [C₄H₉⁷LiN₂]⁺ | 92.0926 |
Data is calculated based on the most abundant isotopes: ¹²C, ¹H, ⁷Li, and ¹⁴N. The value represents the theoretical mass of the singly charged positive ion.
Detecting this intact molecular ion would depend heavily on the ionization technique used. Soft ionization methods such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) would be necessary to prevent premature fragmentation of the non-covalently bound complex. The observation of an ion at m/z 92.0926 in an HRMS spectrum would provide strong evidence for the presence of the intact complex.
Fragmentation Pattern Analysis for Structural Confirmation
Tandem mass spectrometry (MS/MS) experiments involve isolating the molecular ion and inducing fragmentation to confirm its structure. The resulting fragmentation pattern is a unique fingerprint of the molecule. While no specific experimental fragmentation data for this compound has been found, a plausible fragmentation pathway can be proposed based on its structure.
The complex is held together by coordinate bonds between the lithium ion and the ethylenediamine ligand, and an ionic bond between the lithium ion and the acetylide anion. The weakest bonds are expected to break first upon collisional activation.
A likely fragmentation pathway would involve the loss of the neutral ethylenediamine ligand (C₂H₈N₂, molecular weight ≈ 60.07 u).
Table 2: Plausible Fragmentation Pathways for [C₄H₉LiN₂]⁺
| Precursor Ion (m/z) | Proposed Neutral Loss | Fragment Ion (m/z) | Fragment Ion Formula |
|---|---|---|---|
| 92.09 | Ethane-1,2-diamine (C₂H₈N₂) | 32.02 | [C₂HLi]⁺ |
| 92.09 | Ethyne (C₂H₂) | 66.08 | [C₂H₈N₂Li]⁺ |
| 66.08 | Ammonia (B1221849) (NH₃) | 49.05 | [C₂H₅NLi]⁺ |
Fragmentation data is hypothetical and based on chemical principles.
The observation of a fragment ion at m/z 32.02 would correspond to the lithium acetylide cation ([LiC₂H]⁺). Another possibility is the loss of the neutral ethyne molecule, which would result in a fragment at m/z 66.08, corresponding to the lithiated ethylenediamine cation ([Li(NH₂CH₂CH₂NH₂)]⁺). Further fragmentation of this ion could involve the loss of ammonia. The presence of these specific fragments would serve to confirm the identity and structure of the original complex.
Advanced Computational and Theoretical Investigations
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a powerful tool to investigate the time-dependent behavior of the lithium;ethane-1,2-diamine;ethyne (B1235809) complex in solution. These simulations model the atomic motions of the complex and surrounding solvent molecules over time, offering insights into the dynamic nature of the species in a condensed phase.
MD simulations reveal that the ethane-1,2-diamine ligand is not static but exhibits considerable conformational flexibility. The N-C-C-N dihedral angle of the ligand fluctuates, allowing it to adopt different chelation modes with the lithium cation. This dynamic binding and unbinding of the diamine ligand is a key feature of the complex's behavior in solution.
The simulations also highlight the nature of the intermolecular interactions between the complex and the solvent. In ethereal solvents like THF, the solvent molecules form a well-defined coordination shell around the lithium ion. The radial distribution function, a key metric from MD simulations, typically shows a sharp first peak corresponding to the oxygen atoms of the THF molecules at a close distance to the lithium center. In contrast, in non-polar solvents, the primary interactions are weaker van der Waals forces.
A hallmark of organolithium compounds is their tendency to form aggregates in solution, and the lithium;ethane-1,2-diamine;ethyne complex is no exception. The degree of aggregation is a dynamic equilibrium that is highly dependent on the solvent, concentration, and temperature. MD simulations are particularly adept at exploring the mechanisms and structures of these aggregation processes.
Simulations starting from a random distribution of monomers in a non-polar solvent often show spontaneous formation of dimers, trimers, and larger oligomers. These aggregates are typically held together by electrostatic interactions between the lithium cations and the acetylide anions of neighboring complexes. The ethane-1,2-diamine ligand plays a crucial role in modulating this aggregation. Its chelation to the lithium center can sterically hinder the formation of very large clusters, often favoring smaller, more soluble aggregates like dimers.
In strongly coordinating solvents, the simulations demonstrate that solvent molecules compete with the acetylide anions for coordination sites on the lithium ions. This competition leads to the fragmentation of larger aggregates into smaller, solvent-coordinated species. The equilibrium between these different aggregation states is fundamental to the reactivity of the complex, as the monomeric and small oligomeric forms are generally considered to be the more reactive species.
Ligand Design and Structure-Reactivity Relationship Studies
For the this compound system, theoretical investigations can be performed by systematically modifying the ethane-1,2-diamine ligand. For example, introducing alkyl substituents on the nitrogen atoms or the carbon backbone of the diamine can have significant effects.
Steric Effects : Increasing the steric bulk of the ligand (e.g., by replacing hydrogen atoms on the nitrogen with methyl or isopropyl groups) can further inhibit aggregation, promoting the formation of monomeric species even in less polar solvents. However, excessive steric hindrance can also impede the approach of a substrate to the reactive acetylide center.
Density Functional Theory (DFT) calculations are often employed to quantify these effects. By calculating properties such as the charge on the acetylide carbon, the Li-N bond dissociation energy, and the energy of the highest occupied molecular orbital (HOMO), a quantitative structure-reactivity relationship can be established.
Table 2: Theoretical Impact of Ligand Modification on a Model Lithium Acetylide Complex
| Ligand | Calculated HOMO Energy (eV) | Calculated Charge on Acetylide Carbon (a.u.) | Predicted Reactivity |
| Ethane-1,2-diamine | -2.5 | -0.85 | High |
| N,N'-Dimethylethane-1,2-diamine | -2.3 | -0.88 | Very High |
| N,N,N',N'-Tetramethylethane-1,2-diamine | -2.2 | -0.91 | Highest |
| 1,2-Diphenylethane-1,2-diamine | -2.8 | -0.82 | Moderate |
Note: These values are hypothetical and illustrative of trends predicted by DFT calculations for structure-reactivity studies.
These computational approaches guide the rational design of new ligands to create organolithium reagents with tailored reactivity, stability, and selectivity for specific synthetic applications.
Future Research Directions and Emerging Paradigms for Lithium;ethane 1,2 Diamine;ethyne
Expansion of Synthetic Applications in Organic Chemistry
The utility of lithium;ethane-1,2-diamine;ethyne (B1235809) in organic synthesis is expanding beyond its classical role as an alkynylating agent. Researchers are exploring its involvement in more complex and novel transformations, as well as its application in the stereocontrolled introduction of the ethynyl (B1212043) group.
New Transformational Pathways Beyond Traditional Alkynylations
While the addition of the acetylide anion to carbonyls and alkyl halides is a cornerstone of its application, emerging research is focused on harnessing the reactivity of lithium;ethane-1,2-diamine;ethyne in novel synthetic pathways. researchgate.netsigmaaldrich.com These include its use in ring-opening reactions of epoxides, which is a crucial step in the total synthesis of complex natural products like (-)-goniotrionin and englerin A. sigmaaldrich.comnih.gov
Future investigations are likely to explore its participation in multicomponent reactions, where the acetylide can act as a key building block in the construction of complex molecular architectures in a single step. Furthermore, its role in initiating or participating in cascade reactions, leading to the rapid assembly of polycyclic systems, is an area ripe for exploration. The development of methodologies that go beyond simple 1,2-addition to carbonyl compounds, such as conjugate additions to α,β-unsaturated systems under modified conditions, also represents a promising research direction.
Asymmetric Synthesis with Tailored Chiral Auxiliaries
The development of enantioselective alkynylations is a significant area of research, and this compound is a key player in this field. A notable advancement is the use of chiral lithium binaphtholate as a catalyst for the enantioselective addition of the acetylide to ketones. fishersci.ca This method is significant as it does not require an additional metal source to achieve high enantioselectivity.
Future research in this area will likely focus on the design and synthesis of new, more efficient, and versatile chiral auxiliaries and ligands. The goal is to develop catalytic systems that can achieve high levels of stereocontrol for a broader range of substrates, including less reactive ketones and other electrophiles. The exploration of non-linear effects in asymmetric catalysis using this reagent could also lead to a deeper understanding of the reaction mechanism and the development of more sophisticated catalytic systems. The synthesis of chiral cyclopropanols using this reagent highlights its potential in creating stereochemically complex building blocks for medicinal chemistry. thermofisher.com
Exploration in Materials Science and Catalysis
The unique structure and reactivity of this compound make it an intriguing candidate for applications in materials science and catalysis. Its potential to act as a building block for functional materials and as a precursor for novel catalytic systems is beginning to be recognized.
Incorporation into Metal-Organic Frameworks or Hybrid Materials
Metal-Organic Frameworks (MOFs) are a class of porous materials with a wide range of applications, including gas storage, separation, and catalysis. While the direct incorporation of the intact this compound complex as a linker or node in MOF synthesis is not yet widely reported, the fundamental components of the complex offer intriguing possibilities. The bifunctional nature of ethylenediamine (B42938) and the reactive acetylide group could, in principle, be utilized to construct novel hybrid organic-inorganic materials.
Future research could explore the use of the ethylenediamine ligand, potentially modified, to coordinate with metal centers, while the acetylide group could be used for post-synthetic modification of the MOF structure. This could lead to the creation of MOFs with tailored functionalities, such as specific catalytic sites or gas adsorption properties. The synthesis of lithium-based MOFs is an active area of research, and the fundamental interactions present in the this compound complex could provide insights into the design of new lithium-containing framework materials. researchgate.netnih.gov
Design of Novel Catalytic Systems Based on Lithium-Ethylenediamine Frameworks
The lithium-ethylenediamine system itself has been shown to be a powerful reducing agent for various organic functional groups. rsc.orgresearchgate.net Building on this, research is moving towards the design of more sophisticated catalytic systems based on lithium-ethylenediamine frameworks. These frameworks can be used to stabilize catalytically active metal centers or can themselves act as catalysts.
For instance, rare earth/lithium complexes stabilized by ethylenediamine-bridged ligands have been shown to be highly active catalysts for amidation reactions. rsc.orgresearchgate.net These catalysts operate under mild conditions and exhibit broad substrate scope. Future directions in this area include the development of chiral versions of these catalysts for asymmetric catalysis. Furthermore, the design of supported catalysts, where the lithium-ethylenediamine complex or a derivative is anchored to a solid support, could lead to the development of recyclable and more environmentally friendly catalytic systems. The study of lithium and sodium iminophenoxide complexes as catalysts for ring-opening polymerization also points to the potential of designing catalysts based on alkali metal-diamine coordination spheres. nih.gov
Advanced Characterization Techniques
A thorough understanding of the structure, bonding, and reactivity of this compound is crucial for its rational application in new synthetic methods and materials. Advanced characterization techniques are providing unprecedented insights into the nature of this complex.
Detailed structural information can be obtained through single-crystal X-ray diffraction studies. nih.gov These studies provide precise bond lengths and angles, offering a fundamental understanding of the coordination environment of the lithium ion and the geometry of the complex.
Spectroscopic techniques are also invaluable for characterizing this compound. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H, 13C, and 7Li NMR, can provide information about the solution-state structure and dynamics of the complex. nih.gov A combined approach using X-ray diffraction, NMR spectroscopy, and computational methods has been successfully used to characterize complex lithium lithiates, providing a comprehensive picture of their solid-state and solution behavior. nih.gov
Vibrational spectroscopy, such as Infrared (IR) and Raman spectroscopy, can be used to probe the characteristic vibrations of the acetylide and ethylenediamine moieties within the complex. nih.govosti.gov Raman spectroscopy has also been employed as a sensitive technique to detect the formation of lithium acetylide species on the surface of electrodes in lithium-ion batteries, highlighting its utility in in-situ and operando studies. osti.gov
Mass spectrometry provides information on the mass-to-charge ratio of the complex and its fragments, aiding in its identification and the study of its reactivity. nih.gov Thermal analysis techniques, such as thermogravimetric analysis (TGA), can be used to determine the thermal stability of the complex. nih.gov
Future research will likely involve the application of more advanced and in-situ characterization techniques to study the reaction mechanisms involving this compound in real-time. This will provide a deeper understanding of its reactivity and guide the development of new applications.
Solid-State NMR for Detailed Structural Insights
Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is emerging as a critical tool for elucidating the detailed atomic-level structure and dynamics of lithium-containing compounds in their native, solid form. nih.gov Unlike solution-state NMR, solid-state techniques can probe the local environment of lithium ions, providing insights into coordination, intermolecular interactions, and ion mobility within the crystal lattice. nih.govcapes.gov.br
Future research will increasingly employ advanced solid-state NMR techniques to characterize the this compound complex. By using isotopes like ⁶Li and ⁷Li, researchers can gain precise information. nih.gov For instance, ⁷Li NMR is highly sensitive to the local electronic and structural environment, with line-shapes and chemical shifts revealing details about the coordination of the lithium ion with the ethylenediamine and acetylide moieties. researchgate.net Variable temperature static ⁷Li NMR experiments can be particularly insightful, allowing for the study of motional narrowing, which provides data on lithium ion dynamics and the activation energy for diffusion processes within the solid state. nih.gov
Furthermore, ¹³C and ¹⁵N solid-state NMR can map the structure of the organic ligands coordinated to the lithium ion. Significant line broadening or shifts in the spectra of carbon atoms, particularly those attached to ether oxygens or amine groups upon lithium coordination, can confirm the points of interaction. capes.gov.br These studies provide a more complete picture of the complex's three-dimensional structure and the nature of the Li-N and Li-C bonds, which is crucial for understanding its reactivity.
| NMR Technique | Information Gained | Relevance to the Complex |
| Static ⁷Li NMR | Lithium ion local environment, dipolar interactions, ion mobility. nih.gov | Determines the coordination sphere of Li⁺ and quantifies lithium dynamics within the solid complex. |
| Magic Angle Spinning (MAS) ⁶Li/⁷Li NMR | Higher resolution spectra, identification of distinct lithium sites. nih.gov | Distinguishes between different crystallographic or coordination environments of lithium. |
| ¹³C CP-MAS NMR | Carbon skeleton structure, Li⁺ interaction with organic ligands. capes.gov.br | Confirms the coordination of ethylenediamine and acetylide to the lithium center. |
| Variable Temperature (VT) NMR | Activation energy of ion hopping, phase transitions. nih.gov | Elucidates the thermal stability and dynamic behavior of the complex. |
Synchrotron-Based Techniques for High-Resolution Structural Data
To complement solid-state NMR, synchrotron-based techniques offer unparalleled capabilities for obtaining high-resolution structural data. acs.org The high brightness and broad energy range of synchrotron X-rays enable a suite of powerful analytical methods for probing the electronic and geometric structures of materials. acs.orgnih.gov
For this compound, synchrotron X-ray diffraction (XRD) can provide definitive crystal structure information, resolving atomic positions with high precision. This is especially important for understanding the packing of the complex in the solid state and the exact bond lengths and angles, which govern its stability and reactivity. nih.gov
X-ray Absorption Spectroscopy (XAS), including X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), is another powerful synchrotron technique. nih.gov XAS is element-specific and can probe the local atomic structure and oxidation state of the lithium atoms. nih.gov This can reveal subtle details about the coordination environment of lithium, complementing the insights from solid-state NMR. acs.org The ability to perform these measurements in situ allows researchers to monitor structural changes in the complex as it participates in a chemical reaction, providing a real-time view of the reaction mechanism. ucl.ac.uk
| Synchrotron Technique | Data Provided | Application to the Complex |
| High-Resolution Powder X-ray Diffraction (HRPD) | Precise lattice parameters, crystal structure determination. nih.gov | Provides a definitive three-dimensional model of the complex in the solid state. |
| X-ray Absorption Spectroscopy (XAS) | Local atomic structure, oxidation state of lithium. nih.gov | Characterizes the electronic state and coordination geometry of the Li⁺ ion. |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition, chemical state information. nih.gov | Confirms the purity of the complex and the chemical states of C, N, and Li. |
Theoretical Predictions for Functional Properties
Alongside advanced analytical methods, theoretical and computational chemistry is poised to play a predictive role in understanding and enhancing the properties of this compound.
Computational Screening for Enhanced Reactivity and Selectivity
Computational screening methods are high-throughput approaches that can rapidly evaluate large numbers of molecules or reaction conditions to identify promising candidates. wustl.edu For the this compound complex, these methods can be used to explore how modifications to the structure affect its reactivity and selectivity in key chemical transformations, such as the enantioselective alkynylation of ketones. nih.gov
By systematically varying the ligands or reaction partners in silico, computational models can predict outcomes like yield and enantioselectivity. nih.gov For example, screening different diamine ligands or additives could identify new formulations of the complex with superior performance for specific applications. These high-throughput computational approaches are significantly faster and less expensive than traditional experimental assays. wustl.edu The influence of both steric and electronic factors on the reactivity of lithium acetylides can be modeled to predict how different substrates will behave. nih.govumn.edu
Predictive Modeling of Complex Interactions and Mechanistic Pathways
Quantum mechanical modeling, particularly using Density Functional Theory (DFT), can provide deep insights into the mechanistic pathways of reactions involving this compound. These models can calculate the geometries of reactants, transition states, and products, as well as the associated energy barriers. umn.edu This allows for a detailed, step-by-step understanding of how the complex interacts with substrates at the molecular level.
For instance, predictive modeling can elucidate the role of the ethylenediamine ligand in solubilizing the lithium acetylide and influencing its nucleophilicity. It can also model the transition state of the acetylide addition to a carbonyl group, explaining the origins of stereoselectivity observed in chiral syntheses. nih.gov By modeling the entire reaction pathway, researchers can identify rate-determining steps and explore how the system could be modified to lower activation energies and improve reaction efficiency. These computational studies can also model complex phenomena such as aggregation states in solution, which are known to heavily influence the reactivity of organolithium reagents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
